

N-Methyl-dosimertinib-d5: A Technical Guide for Bioanalytical Applications

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Compound of Interest

Compound Name: *N-Methyl-dosimertinib-d5*

Cat. No.: *B12396201*

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Introduction: **N-Methyl-dosimertinib-d5** is the deuterium-labeled stable isotope analog of N-Desmethyl-dosimertinib, a significant active metabolite of the drug Dosimertinib. Dosimertinib itself is a deuterated form of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Due to its structural similarity and mass difference, **N-Methyl-dosimertinib-d5** serves as an ideal internal standard for quantitative bioanalysis. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate determination of the N-Desmethyl-dosimertinib metabolite concentration in biological matrices, which is crucial for pharmacokinetic and drug metabolism studies.[1][2] The incorporation of five deuterium atoms provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte while ensuring nearly identical chromatographic behavior and extraction efficiency.

Representative Certificate of Analysis

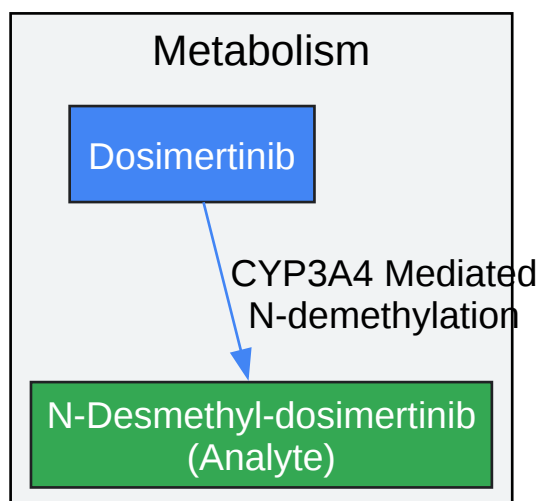
The following table summarizes the typical specifications and data presented in a Certificate of Analysis for a high-quality **N-Methyl-dosimertinib-d5** analytical standard.

Parameter	Specification
Product Name	N-Methyl-dosimertinib-d5
Synonyms	N-Desmethyl-dosimertinib-d5
Appearance	White to Off-White Solid
Molecular Formula	C ₂₇ H ₂₆ D ₅ N ₇ O ₂
Molecular Weight	490.61 g/mol
CAS Number	2719691-00-4
Purity (by HPLC)	≥98%
Isotopic Purity	≥99% Deuterium Incorporation
Identity (by ¹ H-NMR)	Conforms to Structure
Identity (by MS)	Conforms to Mass
Solubility	Soluble in DMSO, Methanol
Storage Conditions	-20°C or -80°C, protect from light and moisture. [1]

Metabolic Pathway of Dosimertinib

Dosimertinib, like its non-deuterated counterpart Osimertinib, is metabolized in the liver primarily by Cytochrome P450 enzymes, with CYP3A4 being the major contributor.[\[3\]](#)[\[4\]](#)[\[5\]](#) One of the key metabolic pathways is N-demethylation, which produces active metabolites. The deuteration in Dosimertinib is designed to alter its metabolic profile, potentially slowing the rate of metabolism and reducing the formation of certain metabolites compared to Osimertinib.[\[6\]](#)[\[7\]](#) The N-demethylation pathway leads to the formation of N-Desmethyl-dosimertinib (analogous to AZ5104 from Osimertinib).[\[3\]](#)[\[5\]](#)[\[6\]](#)

Metabolic Pathway of Dosimertinib



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Caption: Metabolic conversion of Dosimertinib to its N-desmethyl metabolite.

Experimental Protocols

The primary application of **N-Methyl-dosimertinib-d5** is as an internal standard (IS) in LC-MS/MS assays to quantify its non-labeled counterpart in biological samples such as plasma.

Preparation of Stock and Working Solutions

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh the required amount of **N-Methyl-dosimertinib-d5** and dissolve it in an appropriate solvent, such as DMSO or methanol, to achieve a final concentration of 1 mg/mL.
- Internal Standard Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare a working solution at a concentration suitable for spiking into samples.

Sample Preparation from Plasma (Protein Precipitation)

This protocol is a common method for extracting the analyte and internal standard from a plasma matrix.^[1]

- Aliquoting: Pipette 50 μ L of plasma sample (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
- Spiking: Add 5 μ L of the **N-Methyl-dosimertinib-d5** internal standard working solution to each tube.
- Precipitation: Add 150 μ L of cold acetonitrile to each tube to precipitate plasma proteins.
- Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer 100 μ L of the clear supernatant to a new vial or 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

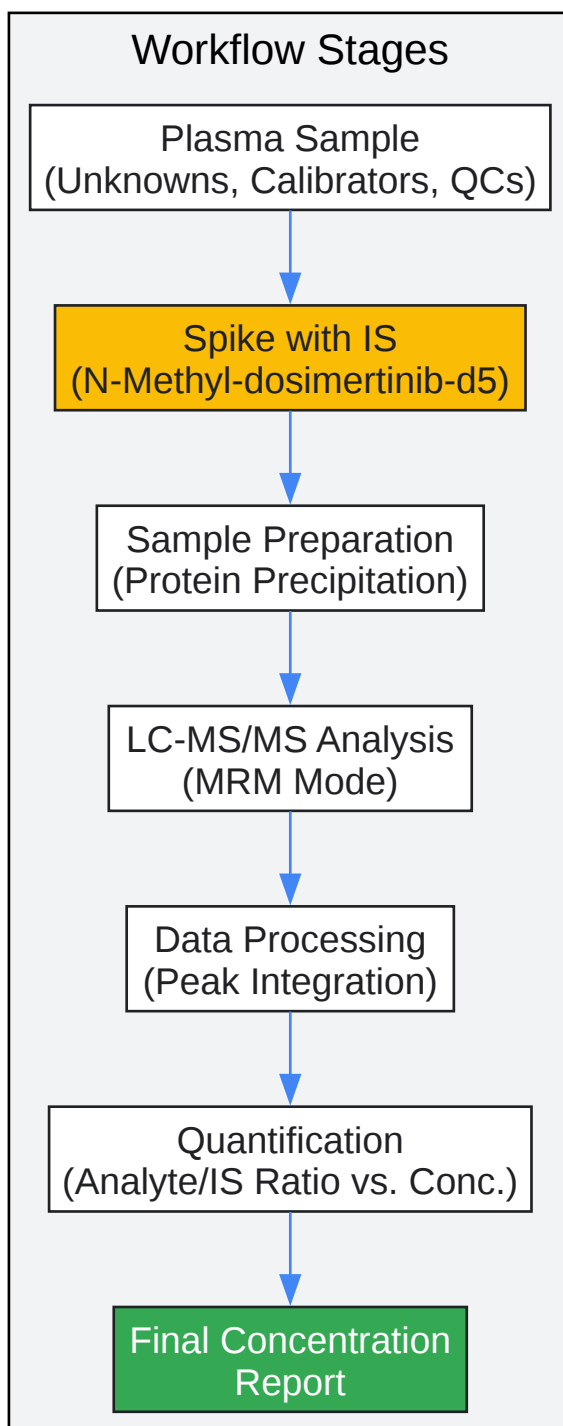
The following table outlines a typical set of parameters for an LC-MS/MS method for the analysis of N-Desmethyl-dosimertinib using its deuterated internal standard.

Parameter	Condition
LC System	Ultra-High-Performance Liquid Chromatography (UPLC) System
Column	BEH C18 (e.g., 2.1 x 50 mm, 1.7 μ m)[1]
Mobile Phase A	0.1% Formic Acid and 10 mM Ammonium Acetate in Water[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	0.4 mL/min[1]
Gradient	Optimized linear gradient (e.g., 5% to 95% B over 3 minutes)
Injection Volume	5 μ L
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Mode	Multiple Reaction Monitoring (MRM)
Analyte MRM Transition	Hypothetical: Q1: m/z 486.3 \rightarrow Q3: m/z [fragment ion]
IS MRM Transition	Q1: m/z 491.3 (+5 Da shift) \rightarrow Q3: m/z [corresponding fragment ion][1]
Collision Energy	Optimized for each transition

Bioanalytical Workflow

The overall workflow for a typical quantitative bioanalysis study using **N-Methyl-dosimertinib-d5** is depicted below.

Bioanalytical Workflow Using a Deuterated Internal Standard

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